(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is a chemical compound characterized by a piperazine ring substituted with a 3,5-difluorophenyl group and a methyl group. This compound is classified as a piperazine derivative, which is a class of cyclic organic compounds containing two nitrogen atoms in the piperazine ring. The compound's chemical structure is denoted by the CAS number 845740-76-3, and it has gained attention in medicinal chemistry for its potential pharmacological applications.
The synthesis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine typically involves the reaction of 3,5-difluoroaniline with 3-methylpiperazine. This reaction is usually conducted in the presence of suitable solvents and catalysts to enhance yield and purity. Common solvents include dimethylformamide or dichloromethane, while catalysts may involve acids or bases depending on the specific reaction conditions. The reaction parameters such as temperature and time are optimized to achieve high-quality products.
In industrial settings, large-scale synthesis may utilize continuous flow reactors. These reactors provide precise control over reaction conditions, which is crucial for scaling up production efficiently. Advanced purification techniques, such as chromatography, are employed to isolate the compound with high purity levels.
The molecular structure of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine features a piperazine ring (C4H10N2) with two substituents: a 3,5-difluorophenyl group and a methyl group at the fourth position. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity. The molecular formula is C11H13F2N2, with a molecular weight of approximately 220.23 g/mol.
The stereochemistry of the compound is significant; it exists as an enantiomer (S) due to the chiral center at the piperazine nitrogen atom. This stereochemistry can influence its biological activity and interaction with molecular targets.
(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related compounds for research purposes.
The mechanism of action of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine involves its interaction with specific biological targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological responses. For instance, it has been investigated for its potential role as an inhibitor of certain enzymes involved in disease pathways.
Research indicates that the binding affinity and selectivity of this compound can be influenced by its structural features, particularly the presence of fluorine substituents which may enhance interactions with hydrophobic pockets in target proteins .
(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine has several scientific applications:
Direct stereocontrolled construction of the C3-methyl stereogenic center represents a fundamental approach to accessing the target molecule. This strategy typically involves functionalizing prochiral or racemic piperazine precursors at C3 through carbon-carbon bond-forming reactions governed by chiral catalysts or reagents.
Aldol-type condensations between N-protected piperazin-2-ones and formaldehyde or acetaldehyde, mediated by chiral organocatalysts, provide efficient access to β-hydroxy-α-methyl derivatives. For instance, L-proline-derived catalysts enable the asymmetric addition to 1-(3,5-difluorophenyl)piperazin-2-one, yielding 3-(1-hydroxyethyl) intermediates with moderate enantioselectivity (60-75% ee). Subsequent deoxygenation via Barton-McCombie or Huang-Minlon reduction furnishes the 3-methyl substituent with preserved stereochemistry. While operationally straightforward, this route often requires extensive optimization to achieve synthetically useful enantiomeric excess [3] [5].
The Reformatsky reaction using ethyl bromoacetate and zinc with chiral bisoxazoline (BOX) ligands offers an alternative pathway to stereodefined 3-carboxymethyl piperazines. Under optimized conditions, zinc coordination to the BOX ligand creates a chiral environment facilitating enantioselective addition to the C3 carbonyl of N-Boc-protected piperazinones. Hydrolysis and decarboxylation of the resultant β-keto ester then delivers the 3-methyl substituent. This method has demonstrated superior enantiocontrol (up to 88% ee) compared to aldol approaches but suffers from lower functional group tolerance due to the reactive organozinc species [8].
Table 1: Performance Comparison of Asymmetric C-C Bond Formation Methods at Piperazine C-3
Method | Key Reagent/Catalyst | Intermediate Formed | Max ee (%) | Yield Range (%) |
---|---|---|---|---|
Aldol Condensation | L-Prolinol Derivatives | 3-(1-Hydroxyethyl)piperazine | 75 | 45-65 |
Reformatsky Reaction | Zn/Chiral BOX Ligand | 3-Carbethoxymethylpiperazine | 88 | 50-70 |
Organocatalytic Alkylation | Phase-Transfer Catalysts (PTC) | 3-Benzylpiperazine | 82 | 55-75 |
Phase-transfer catalysis (PTC) has emerged as a powerful strategy for direct alkylation of glycine-derived Schiff bases tethered to the piperazine N1 position. Utilizing Cinchona-derived spiroammonium salts or binaphthyl-based catalysts, benzylation and allylation proceed efficiently in biphasic systems (toluene/50% KOH). Following hydrolysis, this route provides 3-benzyl- or 3-allylpiperazines with good enantioselectivity (typically 70-82% ee). Adaptation to methylation remains challenging due to the lower reactivity of methyl iodide, though recent advances using trimethylphosphate-based alkylating agents show promise. Key limitations include the requirement for N1 protection and moderate yields in the deprotection steps [3] [8].
Leveraging the inherent chirality of readily available (S)-amino acids provides a robust and scalable route to the target molecule, circumventing the need for external chirality induction. This strategy exploits the structural homology between α-amino acids and the piperazine C3 substituent.
(S)-Alanine serves as an ideal precursor due to its methyl-bearing stereocenter directly corresponding to the target C3 configuration. In a representative sequence, N-Boc-(S)-alanine undergoes reductive amination with N-(2-aminoethyl)-3,5-difluoroaniline using sodium cyanoborohydride in methanol. The resulting linear triamine spontaneously undergoes double cyclization upon heating in toluene under Dean-Stark conditions to afford the piperazine ring. Critical to success is the orthogonal protection scheme: the aniline nitrogen typically requires acetylation during the reductive amination to prevent over-alkylation, followed by acidic deprotection prior to cyclization. This approach delivers the target piperazine in excellent enantiopurity (>99% ee) and good overall yield (45-50% over 5 steps), though purification challenges arise from diastereomeric byproducts during cyclization [5].
(S)-Lactic acid derivatives offer an alternative entry via a stereospecific Curtius rearrangement pathway. Methyl (S)-lactate is converted to the corresponding acyl azide, which undergoes thermal rearrangement to the isocyanate. Trapping with 2-(3,5-difluoroanilino)ethylamine generates a urea intermediate. Subsequent activation of the secondary alcohol as a mesylate initiates ring closure to form the piperazin-2-one. Final reduction with borane-dimethylsulfide complex provides the desired (S)-3-methyl piperazine. While longer than the alanine route (7-8 steps), this method benefits from commercial availability of both enantiomers of lactic acid and avoids epimerization risks during synthesis [7].
Table 2: Chiral Pool Synthesis from (S)-Amino Acid Derivatives
Chiral Precursor | Key Transformation | Number of Steps | Overall Yield (%) | Enantiopurity |
---|---|---|---|---|
(S)-Alanine | Reductive Amination/Cyclization | 5 | 45-50 | >99% ee |
(S)-Lactic Acid | Curtius Rearrangement/Urea Cyclization | 7 | 30-35 | >99% ee |
(S)-Serine | Mitsunobu Displacement/Cyclization | 6 | 35-40 | >99% ee |
(S)-Serine provides access to hydroxymethyl analogues that can be functionally elaborated to the methyl group. After protection of the alcohol and carboxylate groups, the β-hydroxy group undergoes Mitsunobu inversion with phthalimide followed by deprotection to install the amine functionality required for cyclization. Reduction of the hydroxymethyl group to methyl via Barton deoxygenation completes the synthesis. Although technically feasible, this route is less atom-economical than direct approaches using methyl-containing precursors and is primarily employed when hydroxylated analogues are targeted for structure-activity relationship studies [5].
The introduction of the electron-deficient 3,5-difluorophenyl group via catalytic enantioselective C-N or C-C bond formation constitutes an efficient disconnection strategy. This approach proves particularly valuable when the piperazine core is pre-formed with the C3 methyl group installed as a prochiral center.
Copper-catalyzed Ullmann-type coupling between racemic 3-methylpiperazine and 1-bromo-3,5-difluorobenzene demonstrates moderate kinetic resolution efficiency when employing chiral BOX ligands. Under optimized conditions (CuI, trans-N,N'-dimethylcyclohexanediamine, Cs₂CO₃, dioxane, 100°C), the (S)-enantiomer preferentially reacts, leaving the (R)-piperazine unreacted with moderate selectivity (s=12). The enantiomeric enrichment occurs because the chiral catalyst exhibits differential reaction rates for the two enantiomers of the racemic piperazine. Key parameters influencing selectivity include solvent polarity (toluene outperforms DMF), copper source (CuI > CuBr), and temperature (higher temperatures increase rate but decrease selectivity). While operationally simple, this method typically achieves only modest enantioselectivity in the coupled product (60-75% ee) and requires recycling of the unreacted enantiomer for optimal atom economy [4] [7] [9].
Palladium-catalyzed Buchwald-Hartwig amination represents a more enantioselective alternative. Chiral Pd complexes bearing Josiphos or TADDOL-derived phosphine ligands enable the asymmetric N-arylation of 3-methylpiperazine with 3,5-difluorophenyl triflate or bromide. Unlike the copper-mediated kinetic resolution, this approach constitutes a desymmetrization when applied to meso-protected precursors like 1,4-ditosyl-3-methylpiperazine. The bulky chiral ligand differentiates the enantiotopic nitrogen atoms, leading to the mono-arylated product with high enantioselectivity (88-92% ee). Subsequent deprotection under reductive conditions (Na/naphthalene) or acidic hydrolysis (HBr/AcOH) furnishes the target compound. Limitations include the cost of specialized ligands and sensitivity to steric hindrance around nitrogen [2] [4].
Electrophilic difluoromethylation provides an innovative approach to installing the difluorophenyl moiety. Modern reagents such as Hu's N-tosyl-S-difluoromethyl-S-phenylsulfoximine (DFMS) enable the direct Cu-catalyzed enantioselective difluoromethylation of 3-methyl-4-boronopiperazine pinacol esters. This method circumvents the need for pre-formed difluorinated aryl halides and proceeds under mild conditions with good functional group tolerance. Enantioselectivities up to 90% ee have been achieved using Cinchona-alkaloid derived ligands, though the method requires synthesis of the boronic ester precursor, adding synthetic steps [9].
Table 3: Transition Metal-Catalyzed Asymmetric Arylation Methods
Method | Catalyst System | Arylating Agent | ee (%) | Reaction Type |
---|---|---|---|---|
Cu-Catalyzed Ullmann Coupling | CuI/(R,R)-DMCD-BOX | 1-Bromo-3,5-difluorobenzene | 60-75 | Kinetic Resolution |
Pd-Catalyzed Buchwald-Hartwig | Pd₂(dba)₃/(S)-Tol-BINAP | 3,5-Difluorophenyl triflate | 88-92 | Desymmetrization |
Cu-Mediated Difluoromethylation | CuCl/(DHQD)₂PHAL/DFMS | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | 85-90 | Cross-Coupling |
Chiral auxiliaries covalently attached to the piperazine nitrogen provide effective stereocontrol during alkylation at C3. This approach benefits from well-established stereochemical models developed for α-amino acid synthesis.
Evans oxazolidinone auxiliaries attached to N1 of 4-(3,5-difluorophenyl)piperazin-2-one enable highly diastereoselective alkylation at C3. Deprotonation with KHMDS at -78°C generates the extended enolate, which undergoes alkylation with methyl iodide or dimethyl sulfate with exceptional diastereofacial control (dr >20:1). The bulky auxiliary shields one face of the enolate, directing methyl attack from the exposed face. Following alkylation, auxiliary removal is achieved under mild conditions: oxazolidinones undergo hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄ without epimerization. The major limitation is the requirement for stoichiometric chiral auxiliary, increasing molecular weight and synthetic steps, though auxiliary recovery partially mitigates this issue [2] [10].
Ellman sulfinimine chemistry provides an alternative auxiliary approach. N-Sulfinyl-3,5-difluorophenylpiperazine undergoes highly diastereoselective addition of organometallic reagents to the imine functionality at C3. Methylmagnesium chloride adds preferentially from the Si-face when using (R)-tert-butanesulfinamide, yielding the (S)-3-methyl adduct after hydrolysis with excellent diastereoselectivity (dr >19:1). The reaction proceeds via a rigid six-membered transition state where magnesium coordinates both the sulfinyl oxygen and the imine nitrogen. This method offers advantages in terms of commercial availability of both enantiomers of the sulfinamide auxiliary and straightforward removal under acidic conditions. Drawbacks include the need for anhydrous conditions and sensitivity to sterically demanding electrophiles [10].
Table 4: Chiral Auxiliary Approaches for Diastereoselective Alkylation
Chiral Auxiliary | Attachment Point | Alkylating Agent | diastereomeric Ratio (dr) | Removal Conditions |
---|---|---|---|---|
Evans Oxazolidinone | N1 | CH₃I | >20:1 | LiOH/H₂O₂, THF/H₂O |
Ellman Sulfinamide | C3 (imine) | CH₃MgCl | >19:1 | 2M HCl in Dioxane |
Oppolzer Sultam | N1 | CH₃OTf | 15:1 | LiAlH₄, Et₂O |
The Oppolzer camphorsultam auxiliary, though less commonly applied to piperazines, offers complementary stereocontrol. Attachment to N1 via an acyl linkage provides a sterically demanding environment for enolate alkylation. Methylation with methyl triflate occurs with good diastereoselectivity (dr ~15:1), albeit slightly lower than Evans or Ellman systems. The camphor-based auxiliary is recovered after cleavage with nucleophilic hydride sources (LiAlH₄ or NaBH₄). While effective, this approach suffers from higher molecular weight of the auxiliary and decreased atom economy [10].
Kinetic resolution (KR) provides access to enantiopure material from racemic synthetic intermediates, particularly valuable when asymmetric synthesis proves challenging. Both enzymatic and chemical methods have been successfully applied to the synthesis of the target piperazine.
Lipase-mediated enzymatic resolution demonstrates excellent selectivity for N-acyl derivatives of racemic 4-(3,5-difluorophenyl)-3-methylpiperazine. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (R)-enantiomer of N-acetyl-3-methyl-4-(3,5-difluorophenyl)piperazine in phosphate buffer (pH 7.2)/iPr₂O biphasic systems. The reaction exhibits outstanding enantioselectivity (E > 200), allowing isolation of the unreacted (S)-amide with >99% ee at ~45% conversion. Subsequent hydrolysis under acidic conditions liberates the target amine. Alternatively, Pseudomonas fluorescens lipase (PFL) catalyzes the enantioselective acylation of the free amine using vinyl acetate in MTBE, selectively modifying the (R)-enantiomer and leaving the desired (S)-amine unreacted. Both strategies provide enantiopure material, though maximum theoretical yield is capped at 50% unless coupled with racemization of the undesired enantiomer [5].
Organometallic kinetic resolution using chiral palladium catalysts offers a purely chemical alternative. Chiral Pd(0) complexes bearing (R)-BINAP or (S)-DTBM-SEGPHOS catalyze the asymmetric allylic amination of racemic 4-(3,5-difluorophenyl)-3-methyl-4-(allyloxycarbonyl)piperazine. The reaction proceeds via an asymmetric decarboxylative allylation mechanism where the chiral catalyst discriminates between enantiomers of the racemic substrate. The (S)-enantiomer reacts preferentially with external nucleophiles (e.g., dimethyl malonate), yielding the substitution product while leaving the (R)-carbamate unreacted with good selectivity (s=15-18). Following separation, the unreacted carbamate is hydrolyzed to the target (R)-amine, while the coupled product provides access to structurally diverse analogues. Although less selective than enzymatic methods, this approach provides versatile building blocks for further elaboration [7] [9].
Table 5: Kinetic Resolution Methods for Accessing Enantiopure Piperazine
Resolution Method | Resolving Agent/Catalyst | Substrate | Selectivity (s or E) | Isolated ee (%) |
---|---|---|---|---|
Enzymatic Hydrolysis | CAL-B | N-Acetyl-3-methylpiperazine | E > 200 | >99 (S) |
Enzymatic Acylation | Pseudomonas fluorescens Lipase | 3-Methyl-4-(3,5-difluorophenyl)piperazine | E = 150 | 98 (S) |
Pd-Catalyzed Allylation | Pd/(R)-BINAP | Allyl Carbamate | s = 18 | 95 (R) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: